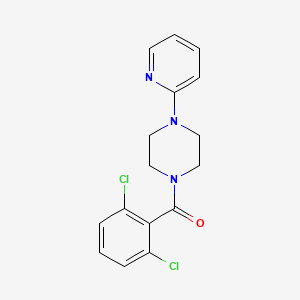
N'-(3-bromobenzoyl)-2-thiophenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-bromobenzoyl)-2-thiophenecarbohydrazide, also known as BTCP, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazide derivative of a thiophene carboxylic acid and has been found to possess a range of interesting properties that make it a promising candidate for use in various research fields.
Mécanisme D'action
The mechanism of action of N'-(3-bromobenzoyl)-2-thiophenecarbohydrazide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are important for cancer cell survival. Specifically, N'-(3-bromobenzoyl)-2-thiophenecarbohydrazide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. In addition, N'-(3-bromobenzoyl)-2-thiophenecarbohydrazide has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is important for cell growth and survival.
Biochemical and Physiological Effects:
N'-(3-bromobenzoyl)-2-thiophenecarbohydrazide has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, N'-(3-bromobenzoyl)-2-thiophenecarbohydrazide has been found to have anti-inflammatory and antioxidant properties. Studies have also shown that N'-(3-bromobenzoyl)-2-thiophenecarbohydrazide can improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-(3-bromobenzoyl)-2-thiophenecarbohydrazide in scientific research is its potent anti-cancer activity. This makes it a promising candidate for use in cancer research and drug development. However, one of the limitations of using N'-(3-bromobenzoyl)-2-thiophenecarbohydrazide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on N'-(3-bromobenzoyl)-2-thiophenecarbohydrazide. One area of interest is in the development of N'-(3-bromobenzoyl)-2-thiophenecarbohydrazide-based cancer therapies. Studies have shown that N'-(3-bromobenzoyl)-2-thiophenecarbohydrazide has potent anti-cancer activity, and further research is needed to determine its potential as a cancer treatment. Another area of interest is in the development of N'-(3-bromobenzoyl)-2-thiophenecarbohydrazide-based therapies for other diseases, such as diabetes and inflammation. Finally, further research is needed to fully understand the mechanism of action of N'-(3-bromobenzoyl)-2-thiophenecarbohydrazide and to identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of N'-(3-bromobenzoyl)-2-thiophenecarbohydrazide involves the reaction of 3-bromobenzoyl chloride with 2-thiophenecarbohydrazide in the presence of a base such as triethylamine. The reaction proceeds via an acylation mechanism, resulting in the formation of the desired product. The synthesis of N'-(3-bromobenzoyl)-2-thiophenecarbohydrazide has been optimized to yield high purity and high yields of the compound.
Applications De Recherche Scientifique
N'-(3-bromobenzoyl)-2-thiophenecarbohydrazide has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N'-(3-bromobenzoyl)-2-thiophenecarbohydrazide has potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. This activity is thought to be due to the ability of N'-(3-bromobenzoyl)-2-thiophenecarbohydrazide to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N'-(3-bromobenzoyl)thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2S/c13-9-4-1-3-8(7-9)11(16)14-15-12(17)10-5-2-6-18-10/h1-7H,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNSAVJFPQFFSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-bromobenzoyl)thiophene-2-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(4-tert-butylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5706553.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5706561.png)
![N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide](/img/structure/B5706572.png)
![4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5706573.png)

![N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5706593.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5706618.png)
![N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5706622.png)

![methyl 2-[(cyclobutylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5706635.png)
![N'-[2-(4-tert-butylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5706637.png)
![N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5706639.png)
![methyl 3-(3-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5706649.png)